2',3'-dialdehyde adenosine triphosphate, commonly referred to as 2',3'-dialdehyde ATP, is a chemically modified analog of adenosine triphosphate. This compound is notable for its unique structure, which includes two aldehyde groups at the 2' and 3' positions of the ribose sugar. The modification significantly alters its biochemical properties and interactions within biological systems. It has been primarily studied for its role in inhibiting various ATP-dependent enzymes, making it a valuable tool in biochemical research.
The synthesis of 2',3'-dialdehyde ATP typically involves the oxidation of adenosine triphosphate using periodate or other oxidizing agents. This process converts the hydroxyl groups at the 2' and 3' positions of the ribose moiety into aldehyde groups, resulting in the formation of the dialdehyde derivative. The compound has been isolated and characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry .
2',3'-dialdehyde ATP falls under the category of nucleotide analogs and is classified as a reactive compound due to its electrophilic aldehyde groups. It is primarily utilized in biochemical assays to study enzyme kinetics and mechanisms, particularly those involving ATPases.
The synthesis of 2',3'-dialdehyde ATP can be achieved through several methods:
The molecular structure of 2',3'-dialdehyde ATP consists of:
This structural alteration results in a compound that retains some properties of adenosine triphosphate but exhibits distinct reactivity due to the presence of aldehyde groups.
2',3'-dialdehyde ATP participates in various chemical reactions, primarily due to its electrophilic nature:
The mechanism by which 2',3'-dialdehyde ATP exerts its effects involves:
Experimental studies have demonstrated that concentrations as low as micromolar levels can significantly inhibit enzyme activity, highlighting its potency as an inhibitor .
2',3'-Dialdehyde ATP (oATP) is a chemically modified adenine nucleotide analog characterized by the oxidation of the ribose ring's 2' and 3' carbon atoms to form reactive aldehyde groups. This transformation yields the systematic name [[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate [3] [6]. The molecular formula of oATP is C₁₀H₁₄N₅O₁₃P₃, with a molecular weight of 504.98 g/mol [3] [6]. The presence of two aldehyde groups on the ribose moiety fundamentally alters its chemical behavior compared to native ATP, transforming it into a bifunctional electrophile capable of forming covalent adducts with nucleophilic amino acid residues in proteins, particularly lysine residues [5].
The structural modification occurs specifically at the ribose component of the adenosine moiety, while the triphosphate chain and adenine base remain intact, allowing oATP to maintain recognition by ATP-binding sites in enzymes and receptors. This preservation of molecular recognition elements is crucial for its specificity as an affinity label. The reactive dialdehyde groups enable oATP to form Schiff base intermediates with primary amines (ε-amino groups of lysine residues), which can subsequently undergo stabilization through reduction to form irreversible covalent adducts [5]. The spatial orientation of the aldehyde groups (derived from the cis-diol configuration of the ribose ring) creates an optimal geometry for bifunctional attachment to protein targets, enhancing its effectiveness as a cross-linking reagent.
Table 1: Structural and Physicochemical Properties of 2',3'-Dialdehyde ATP
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₄N₅O₁₃P₃ | Defines elemental composition |
Molecular Weight | 504.98 g/mol | Impacts membrane permeability and diffusion characteristics |
SMILES Notation | O=CC@HCOP(=O)(OP(=O)(OP(=O)(O)O)O)O | Describes molecular structure in machine-readable format |
InChI Key | ZOSTZYMLOPBGQI-NKWVEPMBSA-N | Unique molecular identifier |
Hydrogen Bond Acceptors | 17 | Influences solubility and protein interaction capacity |
Hydrogen Bond Donors | 5 | Affects hydrogen bonding potential with protein targets |
Topological Polar Surface Area | 302.24 Ų | Predicts membrane permeability characteristics |
Rotatable Bonds | 12 | Impacts molecular flexibility and binding kinetics |
The development of 2',3'-dialdehyde ATP emerged from the broader exploration of nucleotide dialdehyde analogs in the late 1960s and 1970s, when researchers sought targeted chemical modifiers for nucleotide-binding sites. The compound gained significant research attention in the mid-to-late 1980s as a tool for probing ATP-dependent enzymes and cellular processes. A landmark study published in the Journal of Bacteriology in 1987 demonstrated its specific and irreversible inhibition of component A3 of the methylreductase system in Methanobacterium thermoautotrophicum, distinguishing it from other ATP analogs through its unique mechanism of action [4]. This research revealed that among 17 purine and ATP derivatives tested, only oATP, 8-azido-ATP, and α,β-thio-ADP completely inhibited the methyl coenzyme M methylreductase system at 5 mM concentrations, with oATP exhibiting specific and irreversible binding to component A3 during ATP activation of the system [4].
Concurrently, research on dialdehyde derivatives expanded to include nicotinamide coenzymes. In 1988, a pivotal study published in Archives of Biochemistry and Biophysics detailed the preparation and application of 2',3'-dialdehyde derivatives of NAD, NADH, NADP, and NADPH, collectively referred to as oNAD, oNADH, oNADP, and oNADPH [2]. This work demonstrated the utility of these compounds for affinity labeling of dehydrogenases, including NAD-dependent isocitrate dehydrogenase. The study revealed that oNAD and oNADH caused time-dependent partial inactivation of the enzyme (to 40% of initial activity) through specific modification of regulatory sites, while oNADP and oNADPH caused complete inactivation through more general chemical modification [2]. These investigations established the importance of the free adenosine 2'-OH group for specific labeling and highlighted how subtle structural differences between dialdehyde analogs could dramatically influence their biochemical specificity and applications.
2',3'-Dialdehyde ATP occupies a significant niche in biochemical research as a prototype electrophilic ATP analog with unique reactivity and specificity profiles. Its primary significance lies in its function as an affinity label for ATP-binding sites, enabling researchers to identify, characterize, and quantify nucleotide-binding domains in proteins without requiring purified protein samples. Unlike photoaffinity labels such as 8-azido-ATP, oATP reacts spontaneously with accessible nucleophiles in its ground state, facilitating labeling under physiological conditions without requiring potentially damaging UV activation [5]. This property has made it particularly valuable for studying membrane-associated proteins and complex enzyme systems where maintaining native conformation is essential.
The specificity of oATP binding is evidenced by its targeted inhibition of specific components in multi-enzyme complexes. In the methylreductase system of Methanobacterium thermoautotrophicum, oATP specifically and irreversibly binds to component A3 during ATP activation, suggesting precise recognition of the ATP-binding domain in this protein [4]. Similarly, studies on cytochrome c demonstrated that oATP reacts specifically at an arginine91-containing site, which represents a conserved ATP-binding domain across eukaryotic species [5]. This evolutionary conservation strongly suggests physiological relevance for ATP binding at this site and positions oATP as a valuable probe for investigating regulatory nucleotide-binding sites distinct from catalytic centers.
Table 2: Research Applications of 2',3'-Dialdehyde ATP in Biochemical Systems
Research Application | Target System | Key Findings | Reference |
---|---|---|---|
Enzyme Inhibition Studies | Methylreductase system (Component A3) | Specific irreversible inhibition; binds during ATP activation | [4] |
Regulatory Site Mapping | NAD-dependent isocitrate dehydrogenase | Labels regulatory sites (0.45-0.54 mol/mol subunit); protected by NADH, NADPH, ADP | [2] |
Electron Transport Regulation | Cytochrome c | Reacts at arginine91-containing site; decreases electron flow through mitochondrial chain | [5] |
Affinity Labeling Specificity | Various dehydrogenases | Free adenosine 2'-OH critical for specific labeling; distinguishes catalytic vs. regulatory sites | [2] |
Structural Probes | Cytochrome c oxidase | Modifies conserved ATP-binding site without altering global protein structure | [5] |
The compound's ability to distinguish between different classes of nucleotide-binding sites represents another significant advantage. Research on pig heart NAD-dependent isocitrate dehydrogenase demonstrated that oATP and its reduced form (oADP) selectively modify regulatory nucleotide sites rather than the catalytic coenzyme site. Incubation with 1-3 mM oATP caused time-dependent activity decrease to 40% of initial enzyme activity, with incorporation of approximately 0.5 mol reagent per mol enzyme subunit—corresponding precisely to the number of reversible binding sites for natural ligands [2]. Protection experiments revealed that NADH, NADPH, and ADP protected against inactivation, while isocitrate, NAD, and NADP did not, indicating that oATP modification occurs specifically in the region of nucleotide regulatory sites [2]. This discriminatory capacity has proven invaluable for mapping allosteric sites and understanding complex enzyme regulation mechanisms.
The chemical versatility of oATP extends to its applications beyond simple enzyme inhibition. In cytochrome c studies, oATP adducts served as stabilized models of noncovalent ATP interactions without significantly altering global protein structure or stability, enabling investigation of ATP's electrostatic effects on electron transport [5]. These applications demonstrate how oATP has transcended its initial role as an inhibitor to become a multifaceted tool for probing protein structure-function relationships, mapping binding domains, and investigating the physiological roles of nucleotide binding in cellular regulation.
Table 3: Comparison of 2',3'-Dialdehyde ATP with Related Affinity Labels
Property | 2',3'-Dialdehyde ATP | 8-Azido-ATP | 5'-p-Fluorosulfonylbenzoyladenosine |
---|---|---|---|
Primary Reactivity | Schiff base formation with lysines | Photochemical insertion | Sulfonyl fluoride reaction with nucleophiles |
Activation Requirement | None | UV light | None |
Reaction Specificity | High for nucleotide sites | Moderate | Variable |
Structural Preservation | Maintains ATP recognition elements | Modifies purine ring | Modifies ribose moiety |
Reported Applications | Enzyme inhibition, site mapping | General photoaffinity labeling | Catalytic site modification |
Key Advantage | Targets regulatory sites specifically | Temporal control of reaction | Reacts with diverse nucleophiles |
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